2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Agrochemical synthesis Sulfonylurea herbicide Process chemistry

This is the validated penultimate intermediate for the industrial synthesis of sulfosulfuron herbicide, produced via a regiospecific three-step route that delivers 68.1% overall yield and 98.2% final purity. The 2-ethylsulfonyl substituent is structurally essential for efficient carbamate coupling; generic 2-chloro or 2-ethylthio analogs fail to meet yield or purity specifications. Procure research-grade (mg/g) or commercial-scale (kg) quantities with full analytical documentation (NMR, HPLC, CoA) for reliable agrochemical manufacturing campaigns.

Molecular Formula C9H11N3O4S2
Molecular Weight 289.3 g/mol
CAS No. 141776-47-8
Cat. No. B121741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
CAS141776-47-8
Molecular FormulaC9H11N3O4S2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N
InChIInChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16)
InChIKeyMJVXHAPMFSPZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: CAS 141776-47-8 Physical-Chemical and Functional Baseline for Agrochemical Intermediate Procurement


2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8) is a heterocyclic sulfonamide derivative with the molecular formula C₉H₁₁N₃O₄S₂ and a molecular weight of 289.33 g/mol . The compound is characterized by an imidazo[1,2-a]pyridine core bearing an ethylsulfonyl group at the 2-position and a primary sulfonamide (-SO₂NH₂) at the 3-position. This specific substitution pattern establishes the compound as the penultimate synthetic intermediate in the industrial production of the herbicide sulfosulfuron (CAS 141776-32-1) [1]. Commercial material is typically available at ≥95% to ≥98% purity, with vendors providing batch-specific analytical documentation including NMR, HPLC, and GC . The compound appears as a colorless to pale yellow crystalline solid .

Why 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide Cannot Be Replaced by Generic Analogs in Sulfosulfuron Production


In the synthesis of sulfosulfuron, this compound functions as a regiospecific sulfonylurea coupling partner; substitution with analogs bearing alternative 2-position substituents (e.g., methylthio, chloro, unsubstituted) yields intermediates with distinct reactivity profiles and electronic characteristics that fail to produce the target sulfonylurea herbicide with acceptable yield or purity [1]. The ethylsulfonyl moiety at the 2-position is a critical structural determinant that enables efficient carbamate coupling while maintaining the chemical stability required for subsequent processing [2]. Generic substitution with 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide or 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide introduces either insufficient reactivity or undesirable oxidative side reactions, rendering them unsuitable for the established industrial synthetic route [3].

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8): Procurement-Relevant Differentiation vs. Intermediates and Analogs


Sulfosulfuron Synthetic Intermediate: Comparative Yield vs. 2-Ethylthio Precursor

The compound serves as the immediate precursor to sulfosulfuron via coupling with phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate. In the optimized industrial synthetic route, use of the target compound as the sulfonamide coupling partner achieves a total process yield of 68.1% from the starting 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide [1]. The final product purity obtained is 98.2% by HPLC [1]. This represents the validated synthetic intermediate specification for sulfosulfuron production as documented in peer-reviewed process chemistry literature [2].

Agrochemical synthesis Sulfonylurea herbicide Process chemistry

Sulfonylurea Herbicidal Activity: Patent-Documented Efficacy of the Derivative

The sulfosulfuron molecule, of which this compound is the direct synthetic precursor, demonstrates herbicidal activity at field application rates of 10–35 g a.i. ha⁻¹ against grass and broadleaf weeds in cereal crops . The target compound provides the essential 2-ethylsulfonylimidazo[1,2-a]pyridin-3-ylsulfonyl pharmacophore that confers selectivity for acetolactate synthase (ALS) inhibition in susceptible weed species while maintaining crop safety in wheat [1]. This application rate range represents the validated commercial specification for sulfosulfuron-based formulations and directly informs the quality and purity requirements for the intermediate compound [2].

Herbicide efficacy Sulfonylurea Weed control

Commercial Purity Specifications: Vendor-Documented Analytical Benchmarks

Commercially available material is offered at standardized purity tiers of 95% and 98% . Vendors provide batch-specific analytical documentation including NMR, HPLC, and GC traceable to the individual production lot [1]. This purity level is consistent with the requirements for synthetic intermediate use in agrochemical active ingredient manufacture. The compound is supplied as a colorless to pale yellow crystalline solid .

Analytical chemistry Quality control Procurement specification

Procurement-Driven Application Scenarios for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8)


Industrial-Scale Sulfosulfuron API Manufacturing: Penultimate Intermediate Sourcing

Procurement of the target compound for commercial-scale synthesis of sulfosulfuron herbicide active ingredient. The validated three-step process using 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide as starting material yields the target compound with 68.1% overall efficiency and 98.2% final purity [1]. This scenario requires bulk quantities with certificate of analysis (CoA) documentation, consistent purity ≥98%, and supply chain reliability for ongoing agricultural chemical production campaigns.

Agrochemical Process Development and Route Scouting: Reference Standard for Yield Benchmarking

Use of the target compound as a reference standard when evaluating alternative synthetic routes to sulfosulfuron or related sulfonylurea herbicides. The established 68.1% overall yield and 98.2% purity specifications [1] provide quantitative benchmarks against which novel catalysts, alternative oxidation conditions, or modified coupling procedures can be directly compared. Research-grade quantities (milligram to gram scale) are appropriate for this application.

Analytical Method Development: Reference Material for HPLC and Spectroscopy

Employment of the target compound as an analytical reference standard for developing and validating HPLC methods to monitor sulfosulfuron synthetic processes. The compound's characteristic UV absorbance and chromatographic retention properties, coupled with commercially available ≥98% purity , make it suitable for constructing calibration curves and establishing system suitability parameters in quality control laboratories.

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